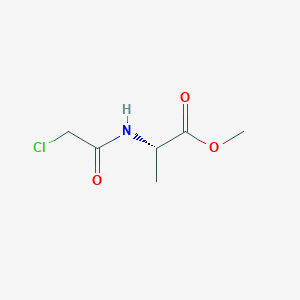
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex molecular structure, including an amino group, a dichloro-benzyl group, and a methylated propionamide moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide typically involves multiple steps, starting with the preparation of the dichloro-benzyl intermediate. This intermediate is then reacted with an appropriate amine under controlled conditions to introduce the amino group. The final step involves the methylation of the propionamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.
化学反应分析
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Introduction of different substituents on the benzyl ring.
科学研究应用
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that can be explored for potential therapeutic uses.
Medicine: Research is ongoing to determine its efficacy in treating various medical conditions.
Industry: The compound's unique properties may be harnessed for industrial applications, such as in the development of new materials or chemical processes.
作用机制
The mechanism by which (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
相似化合物的比较
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-(3,4-dichloro-benzyl)-N-methyl-propionamide: Lacks the amino group.
2-Amino-N-(3,4-dichloro-benzyl)-propionamide: Lacks the methyl group.
N-(3,4-dichloro-benzyl)-propionamide: Lacks both the amino and methyl groups.
These comparisons help to understand the structural and functional differences that contribute to the unique properties of this compound.
属性
IUPAC Name |
(2S)-2-amino-N-[(3,4-dichlorophenyl)methyl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-7(14)11(16)15(2)6-8-3-4-9(12)10(13)5-8/h3-5,7H,6,14H2,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXLBNYXAZAXCG-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC(=C(C=C1)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=CC(=C(C=C1)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3aS,6aS)-1-(4-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B7864515.png)
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)pentan-1-one](/img/structure/B7864522.png)
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B7864525.png)
![cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide](/img/structure/B7864536.png)
![cis-1-(Pyridin-2-yl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B7864541.png)
![(3aS,6aS)-5-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B7864544.png)
![cis-5-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B7864554.png)
![cis-5-((2-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B7864556.png)
![Methyl (2S)-2-[(piperidin-4-yl)formamido]propanoate](/img/structure/B7864557.png)





